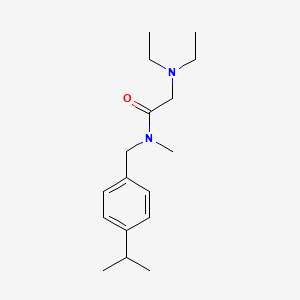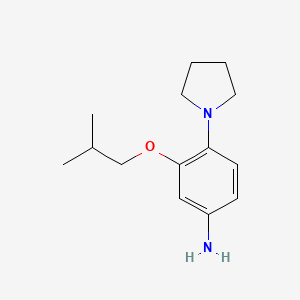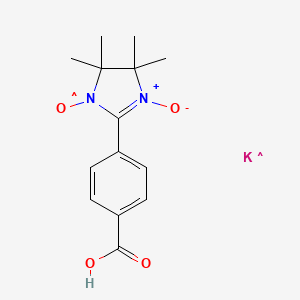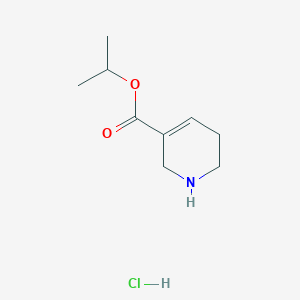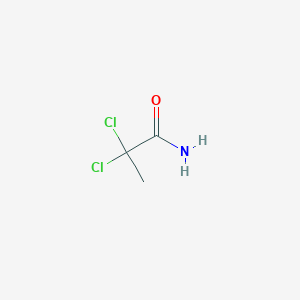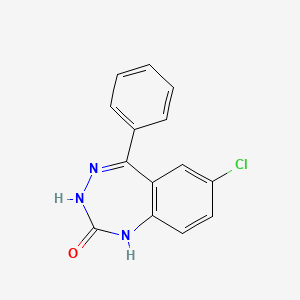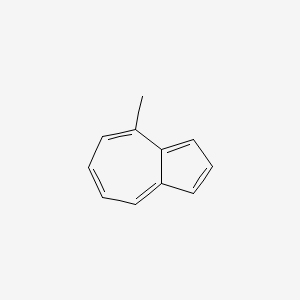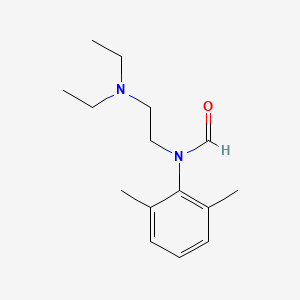
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluoro and formyl groups on the phenyl ring. The tert-butoxy-carbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-(3-Fluoro-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(3-Fluoro-2-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use in drug development due to its structural features.
Industry: Use in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes or receptors, modulating their activity. The fluoro and formyl groups may enhance binding affinity or selectivity towards specific molecular targets.
類似化合物との比較
Similar Compounds
4-(3-Fluoro-2-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.
4-(3-Fluoro-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Oxidized form.
4-(3-Fluoro-2-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Reduced form.
Uniqueness
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the fluoro and formyl groups on the phenyl ring, along with the tert-butoxy-carbonyl protecting group. These features may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H21FN2O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(2S)-4-(3-fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-14(20)15(22)23)13-6-4-5-12(18)11(13)10-21/h4-6,10,14H,7-9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChIキー |
FCGUOXXTKAKNJR-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C(=CC=C2)F)C=O |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


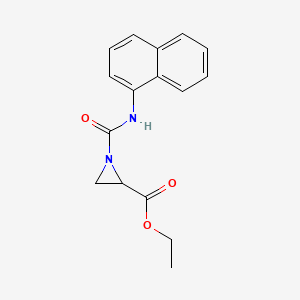
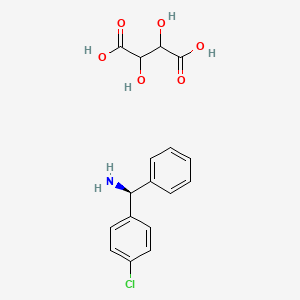
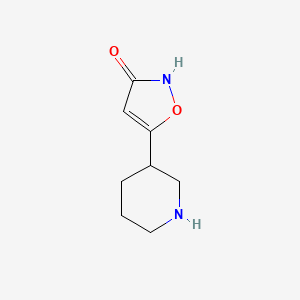
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
